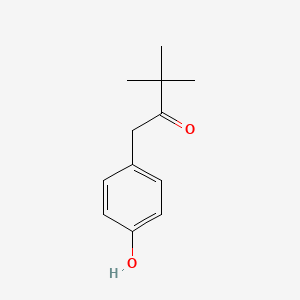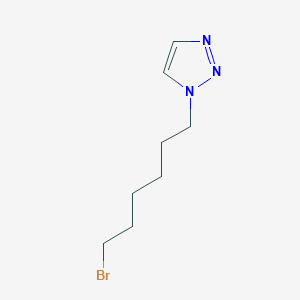
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, as well as a benzyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chloropyridine and 4-methylbenzylamine as the primary starting materials.
Acylation Reaction: The 3-bromo-5-chloropyridine is subjected to an acylation reaction with acetic anhydride to form the corresponding acetamide intermediate.
N-Alkylation: The acetamide intermediate is then reacted with 4-methylbenzylamine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized acetamide derivatives.
Reduction: Reduced acetamide derivatives.
科学的研究の応用
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
N-(3-Bromo-5-chloropyridin-2-yl)-N-benzylacetamide: Lacks the methyl group on the benzyl ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methoxybenzyl)acetamide: Contains a methoxy group instead of a methyl group on the benzyl ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-fluorobenzyl)acetamide: Contains a fluorine atom instead of a methyl group on the benzyl ring.
Uniqueness
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to the specific combination of substituents on the pyridine and benzyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H14BrClN2O |
|---|---|
分子量 |
353.64 g/mol |
IUPAC名 |
N-(3-bromo-5-chloropyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14BrClN2O/c1-10-3-5-12(6-4-10)9-19(11(2)20)15-14(16)7-13(17)8-18-15/h3-8H,9H2,1-2H3 |
InChIキー |
XEIHJXGWUKPXNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(C2=C(C=C(C=N2)Cl)Br)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)








![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)
